![molecular formula C10H10Cl3NO3 B14174401 [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 3567-30-4](/img/structure/B14174401.png)
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chlorine atoms on the 2-position of the propyl chain, a hydroxyl group on the 3-position, and a chlorophenyl group attached to the 3-position as well. The carbamate group is attached to the hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate typically involves multiple steps. One common method includes the reaction of 2-chlorophenyl magnesium bromide with 2,2-dichloroacetaldehyde to form the intermediate compound. This intermediate is then reacted with phosgene to introduce the carbamate group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the compound is produced efficiently and meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted carbamates. These derivatives can have different properties and applications, making this compound a valuable starting material in organic synthesis.
Applications De Recherche Scientifique
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate include:
1,3-Dichloropropan-2-ol: An organic compound with similar chlorinated propyl structure.
2,3-Dichlorophenylpiperazine: A compound with a dichlorophenyl group and similar reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and properties. The presence of both the chlorophenyl and carbamate groups allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
3567-30-4 |
|---|---|
Formule moléculaire |
C10H10Cl3NO3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-4-2-1-3-6(7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
Clé InChI |
BJXPMDRBEHGNRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(COC(=O)N)(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


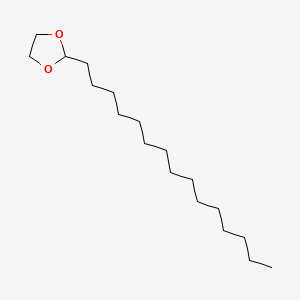
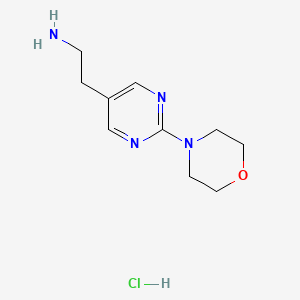
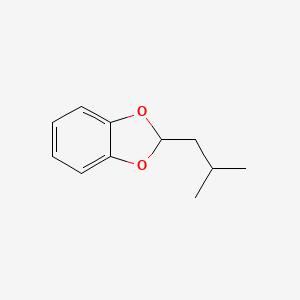
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
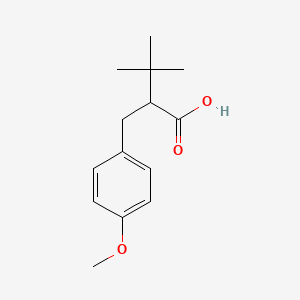
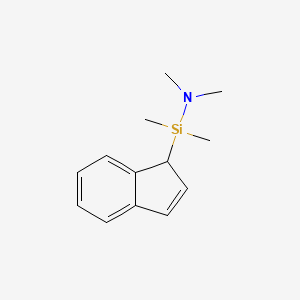

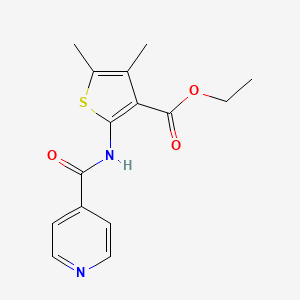
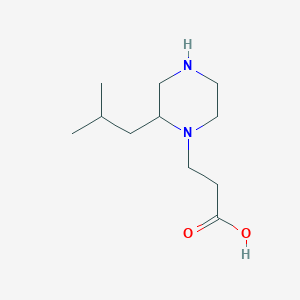
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
